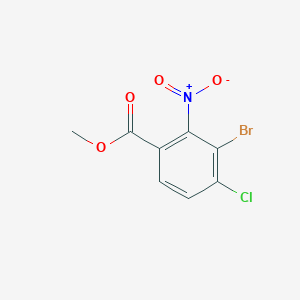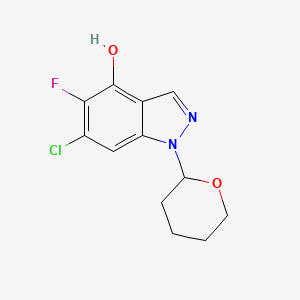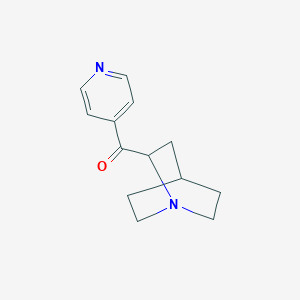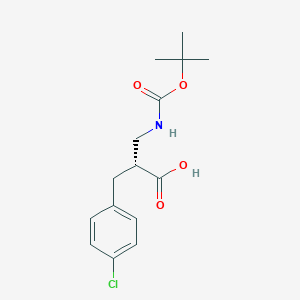
Methyl 3-bromo-4-chloro-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-4-chloro-2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-4-chloro-2-nitrobenzoate typically involves a multi-step process starting from a benzene derivative. The general steps include:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of bromine and chlorine atoms using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3).
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4-chloro-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of methyl 3-amino-4-chloro-2-nitrobenzoate.
Hydrolysis: Formation of 3-bromo-4-chloro-2-nitrobenzoic acid.
科学的研究の応用
Methyl 3-bromo-4-chloro-2-nitrobenzoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
作用機序
The mechanism of action of methyl 3-bromo-4-chloro-2-nitrobenzoate depends on the specific reactions it undergoes. For example:
Substitution Reactions: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, facilitating the replacement of halogen atoms.
Reduction Reactions: The nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.
Ester Hydrolysis: The ester bond is cleaved by nucleophilic attack of hydroxide ions, leading to the formation of a carboxylate anion and methanol.
類似化合物との比較
Methyl 3-bromo-4-chloro-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-chloro-2-nitrobenzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 3-bromo-2-nitrobenzoate:
Methyl 2-bromo-4-nitrobenzoate: Different positioning of substituents on the benzene ring, leading to variations in reactivity and properties.
特性
分子式 |
C8H5BrClNO4 |
|---|---|
分子量 |
294.48 g/mol |
IUPAC名 |
methyl 3-bromo-4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-3-5(10)6(9)7(4)11(13)14/h2-3H,1H3 |
InChIキー |
DSGIYTVMWDWMMC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)


![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)


![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)

![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)

![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)

